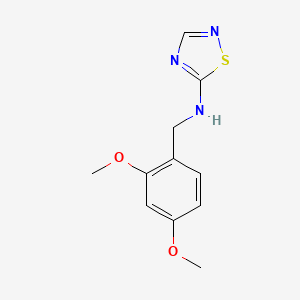

N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine

Description

N-(2,4-Dimethoxybenzyl)-1,2,4-thiadiazol-5-amine (CAS 1063733-41-4) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2,4-dimethoxybenzyl group at the 5-amino position. Its molecular formula is C₁₁H₁₃N₃O₂S, and it is characterized by high purity (97%) and stability under standard storage conditions . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of sodium channel inhibitors such as the Nav1.3-targeting sulfonamide derivative 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide . The 2,4-dimethoxybenzyl group enhances solubility and modulates electronic properties, making it a versatile scaffold for further functionalization.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-13-7-14-17-11/h3-5,7H,6H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZFQTOAJHHYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=NS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727789 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063733-41-4 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine typically involves the formation of the 1,2,4-thiadiazole ring followed by functionalization with the 2,4-dimethoxybenzylamine group. The key steps include:

- Cyclization reactions to construct the thiadiazole ring.

- Nucleophilic substitution or condensation reactions to introduce the benzylamine substituent.

- Use of protective atmospheres (e.g., nitrogen) to prevent oxidation or side reactions.

- Purification by column chromatography or recrystallization.

Specific Preparation Method from Vulcanchem (2023)

One well-documented method involves a multi-step reaction sequence under nitrogen protection, which helps maintain an inert atmosphere to avoid degradation of sensitive intermediates:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Sulfonyl chloride + DIPEA in dichloromethane | Formation of sulfonyl intermediate under mild base conditions |

| 2 | Addition of 1,2,4-thiadiazole derivative | Reaction mixture heated to reflux for several hours |

| 3 | Purification | Product isolated via column chromatography |

This procedure yields this compound with high purity, suitable for research applications. The use of DIPEA (N,N-diisopropylethylamine) acts as a base to scavenge HCl formed during the reaction. The reflux step facilitates ring closure and substitution on the thiadiazole ring.

- Solvent: Dichloromethane (DCM)

- Atmosphere: Nitrogen

- Temperature: Reflux (~40°C for DCM)

- Reaction time: Several hours (typically 4–6 hours)

Cyclization-Based Methods for 1,2,4-Thiadiazole Ring Formation

The thiadiazole ring can be formed via cyclization of amidoxime or thiosemicarbazide derivatives with appropriate reagents. Although the exact synthesis of this compound is less frequently detailed in literature compared to 1,3,4-thiadiazole analogs, related methods provide insight:

- Cyclization of O-arylsulfonyl-substituted amidoximes with methyl thiocyanate (MSCN) in solvents under controlled conditions leads to 5-amino-1,2,4-thiadiazole rings.

- The reaction proceeds via nucleophilic attack and ring closure, often requiring heating and inert atmosphere.

- The amidoxime precursor's stereochemistry (syn or anti) affects the cyclization outcome.

These methods are adaptable for introducing various substituents, including benzyl groups, by selecting appropriate amidoxime or thiosemicarbazide precursors.

Purification and Characterization

After synthesis, the crude product is typically purified by:

- Column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures).

- Recrystallization from solvents such as ethanol or methanol.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

- Mass spectrometry (MS) for molecular weight verification.

- Infrared (IR) spectroscopy to identify functional groups.

Summary Table of Preparation Parameters

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Common for sulfonylation and substitution |

| Atmosphere | Nitrogen | Prevents oxidation |

| Temperature | Reflux (~40°C for DCM) | Promotes ring closure |

| Reaction Time | 4–6 hours | Ensures completion |

| Base | DIPEA | Neutralizes HCl byproduct |

| Purification | Column chromatography | Silica gel, gradient elution |

| Yield | Moderate to high | Dependent on reagent purity and conditions |

Chemical Reactions Analysis

N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, biological activities, and synthetic data for N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine and related compounds:

Structure-Activity Relationships (SAR)

- Electron-Donating vs. In contrast, derivatives with electron-withdrawing substituents (e.g., Cl, CF₃ in Schiff bases) exhibit enhanced antimicrobial and anticancer activities due to improved electrophilicity .

- Steric and Conformational Effects :

- Hydrogen Bonding and Planarity :

- Compounds like (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine exhibit intramolecular hydrogen bonding, enforcing planarity and improving crystallinity, which correlates with insecticidal activity.

Biological Activity

N-(2,4-Dimethoxybenzyl)-1,2,4-thiadiazol-5-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₃N₃O₂S

- Molecular Weight : 251.31 g/mol

- CAS Number : 1063733-41-4

- Structural Characteristics : The compound features a thiadiazole ring, which is known for its biological activity. The presence of dimethoxybenzyl groups enhances its lipophilicity and potential for interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various cellular pathways, leading to diverse pharmacological effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and apoptosis, suggesting potential anticancer properties.

- Receptor Modulation : By binding to specific receptors, it may influence signaling pathways related to inflammation and cell survival .

Antimicrobial Activity

Research has indicated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:

- A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains and fungi .

- The mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

- In vitro studies showed that this compound exhibited cytotoxic effects against multiple cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. The IC50 values ranged significantly depending on the specific cell line tested .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 (Lung) | 10.50 |

| SK-MEL-2 (Skin) | 4.27 |

| HCT15 (Colon) | 12.57 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models. This suggests a potential therapeutic application in treating inflammatory diseases .

Case Studies

-

Cytotoxicity Evaluation :

- A series of experiments evaluated the cytotoxic effects of this compound against various cancer cell lines using MTT assays. Results indicated significant growth inhibition in treated cells compared to controls.

- Mechanistic Insights :

Q & A

Q. What are the standard synthetic routes for N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A reported method involves deprotonating the thiadiazole amine with sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at low temperatures (−60°C), followed by reaction with a sulfonic acid derivative. Key optimizations include strict temperature control to prevent side reactions and the use of anhydrous solvents to enhance yield . Alternative routes for analogous thiadiazoles employ cyclization with thiourea or thiosemicarbazide under acidic conditions (e.g., H₂SO₄), suggesting adaptability for derivative synthesis .

Q. How is the purity and structural integrity of this compound validated?

Characterization typically combines spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm and thiadiazole NH signals).

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification.

- HPLC : To assess purity (>95% recommended for biological assays). Crystallographic studies on related thiadiazoles (e.g., 5-chlorothiazol-2-amine derivatives) highlight the importance of hydrogen bonding networks in structural stability, which can guide impurity identification .

Q. What are the common functionalization strategies for the thiadiazole core in this compound?

The 1,2,4-thiadiazol-5-amine scaffold is amenable to:

- Schiff base formation : Reacting the amine with aldehydes/ketones to generate imine derivatives, useful for bioactive molecule development .

- Metal coordination : The dimethoxybenzyl group can act as a ligand for transition metals (e.g., Pt, Pd), as seen in analogous complexes, enabling catalytic or pharmacological applications .

- Sulfonamide coupling : As demonstrated in , sulfonic acid derivatives can be attached via nucleophilic substitution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, studies on 5-difluoromethyl-1,3,4-thiadiazole-2-amine reveal that electron-withdrawing groups (e.g., CF₃) lower LUMO energy, enhancing reactivity—a principle applicable to optimizing substituents on the dimethoxybenzyl group . Molecular electrostatic potential (MEP) maps can further guide derivatization for target interactions.

Q. What strategies resolve contradictions in biological activity data for thiadiazole derivatives?

Discrepancies in bioactivity often arise from:

- Solubility differences : The dimethoxybenzyl group enhances lipophilicity, which may reduce aqueous solubility. Use logP calculations and experimental assays (e.g., shake-flask method) to correlate structure with bioavailability .

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) and include positive controls (e.g., ampicillin) as in .

- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to identify metabolically labile sites .

Q. How can crystallographic data inform the design of thiadiazole-based inhibitors?

Single-crystal X-ray diffraction reveals intermolecular interactions critical for binding. For example, the title compound’s analogs form hydrogen bonds (N–H⋯N/O) and π-π stacking, which stabilize protein-ligand complexes. Crystal packing analysis (e.g., centrosymmetric dimers in ) guides modifications to improve binding affinity or solubility .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Scale-up issues include:

- Exothermic reactions : Use controlled addition of reagents (e.g., NaHMDS) and cooling systems to manage heat dissipation .

- Purification complexity : Replace column chromatography with recrystallization or countercurrent distribution for cost-effective bulk purification .

- Byproduct formation : Optimize stoichiometry and reaction time via DoE (Design of Experiments) to minimize side products .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres for amine-sensitive reactions .

- Data Validation : Cross-reference spectral data with computational predictions (e.g., IR frequencies from DFT) to confirm assignments .

- Biological Testing : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to corroborate activity and reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.